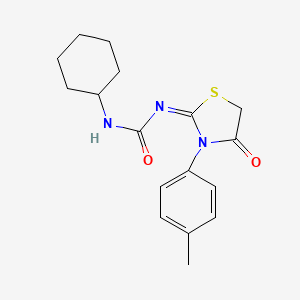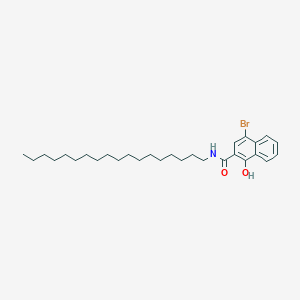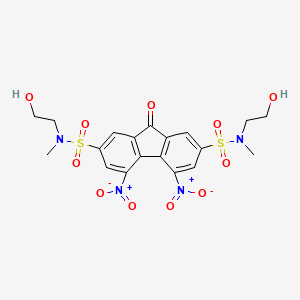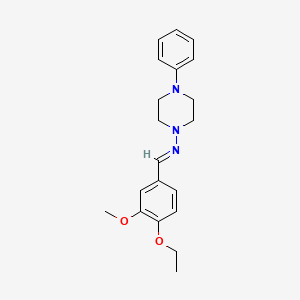
N'-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of allyloxy and benzyloxy groups attached to a benzylidene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves a multi-step processThe final step involves the formation of the acetohydrazide moiety under controlled conditions, such as refluxing in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .
Aplicaciones Científicas De Investigación
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide: This compound shares a similar benzylidene core but differs in the presence of a nitro group instead of the benzyloxy group.
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline: This compound has a similar benzyloxy group but differs in the presence of a fluoroaniline moiety.
Uniqueness
N’-(4-(Allyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its combination of allyloxy and benzyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
303085-37-2 |
|---|---|
Fórmula molecular |
C25H24N2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H24N2O4/c1-2-16-29-22-10-8-20(9-11-22)17-26-27-25(28)19-31-24-14-12-23(13-15-24)30-18-21-6-4-3-5-7-21/h2-15,17H,1,16,18-19H2,(H,27,28)/b26-17+ |
Clave InChI |
DVQBQSKCZIGDBO-YZSQISJMSA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992185.png)

![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)

![methyl 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11992194.png)

![2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)

